molecular formula C12H14BrF2NO2S B1414287 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine CAS No. 2216744-62-4

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine

Cat. No.: B1414287
CAS No.: 2216744-62-4
M. Wt: 354.21 g/mol
InChI Key: INPCMVMHAJQUFK-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4,4-difluoro group and a 4-bromo-3-methylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine typically involves multiple steps:

  • Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride:

  • Formation of this compound:

      Starting Material: 4,4-Difluoropiperidine.

      Reagent: 4-Bromo-3-methylbenzenesulfonyl chloride.

      Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

      Product: this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfones or sulfoxides.

    Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.

Scientific Research Applications

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine depends on its application. In biological systems, it may act by:

    Enzyme Inhibition: The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Receptor Binding: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

    1-(4-Bromo-3-methylbenzenesulfonyl)-piperidine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    4-Bromo-3-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of the target compound.

    4,4-Difluoropiperidine: The piperidine ring without the sulfonyl substitution, used in various synthetic applications.

Uniqueness: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is unique due to the combination of the sulfonyl and difluoro groups, which confer specific chemical and biological properties that are not present in similar compounds. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2S/c1-9-8-10(2-3-11(9)13)19(17,18)16-6-4-12(14,15)5-7-16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPCMVMHAJQUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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